molecular formula C16H14N2O B346731 3-(2-Quinolinylmethyloxy)aniline

3-(2-Quinolinylmethyloxy)aniline

Cat. No.: B346731
M. Wt: 250.29g/mol
InChI Key: JKUCRMPGEDWMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Quinolinylmethyloxy)aniline is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound features a quinoline moiety linked to an aniline group via a methyloxy bridge, a structure common in the development of novel bioactive molecules. Quinoline-based compounds are extensively investigated for their potential as anticancer agents . Research indicates that such structures can act through multiple mechanisms, including inhibition of tyrosine kinases, tubulin polymerization, and topoisomerase enzymes, all of which are critical targets in oncology drug development . Furthermore, recent advancements have demonstrated the utility of structurally similar N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as high-affinity ligands for alpha-synuclein aggregates, a pathological hallmark of Parkinson's disease, highlighting their potential in developing diagnostic tools for neurodegenerative disorders . The aniline functional group serves as a versatile synthetic handle for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties for specific applications . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29g/mol

IUPAC Name

3-(quinolin-2-ylmethoxy)aniline

InChI

InChI=1S/C16H14N2O/c17-13-5-3-6-15(10-13)19-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11,17H2

InChI Key

JKUCRMPGEDWMLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Quinolinylmethyloxy)aniline with structurally related compounds, focusing on substituents, synthesis, and biological activity:

Compound Name Key Structural Features Synthesis Highlights Biological Activity/Properties Reference
This compound Quinoline-2-methyl, aniline-3-O- linkage Likely involves coupling of 2-methylquinoline with 3-aminophenol derivatives Hypothesized enzyme inhibition (quinoline-based intercalation or receptor binding)
3-[(Phenylsulfonyl)methyl]aniline Phenylsulfonylmethyl group at aniline-3 position Reflux of 3-[(phenylsulfonyl)methyl]acetamide with HCl/ethanol (91% yield) No reported bioactivity; sulfonyl group may enhance solubility
7-[(3-Aminomethyl)phenoxy)methyl]quinolin-2-amine (10) Quinoline-2-amine core with aminomethylphenoxy side chain Chromatographic purification of intermediates, followed by hydrolysis Potent neuronal inhibitors (specific targets not detailed)
3-Nitro-5-(pyridin-3-yloxy)aniline Pyridinyloxy and nitro groups on aniline Similarity-based synthesis (exact method unspecified) High structural similarity (0.88) to target compound; nitro group may reduce bioavailability
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline Quinoline-4-O- linkage with nitrophenoxy and dimethoxy substituents One-pot oxidative dehydrogenation aromatization Potential DNA intercalator due to planar nitroquinoline system
3-Methoxymethylquinoline Methoxymethyl substituent on quinoline-3 position Vilsmeier reaction followed by methoxylation and hydrodehalogenation (quantitative yield) Antimicrobial activity (MIC 0.26 mg/mL against Mycobacterium tuberculosis)
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Quinoline-4-O- linkage with dimethoxy groups and aniline Unspecified coupling strategy; similarity score 0.93 Enhanced planarity for potential intercalation; dimethoxy groups may improve metabolic stability

Key Findings :

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Increase polarity and solubility but may reduce membrane permeability (e.g., 3-Nitro-5-(pyridin-3-yloxy)aniline vs. 3-[(Phenylsulfonyl)methyl]aniline ). Methoxy/Methyl Groups: Enhance lipophilicity and metabolic stability (e.g., 3-Methoxymethylquinoline vs. 6,7-Dimethoxyquinoline derivatives ).

Synthetic Routes: Vilsmeier reactions and hydrodehalogenation are common for quinoline derivatives (e.g., 3-Methoxymethylquinoline ). Acid-catalyzed deprotection (e.g., HCl/ethanol in ) is effective for generating aniline salts.

Biological Relevance: Quinoline-aniline hybrids show promise in enzyme inhibition and DNA intercalation due to their planar structures (e.g., 6,7-Dimethoxyquinoline ). Neuronal inhibitors (e.g., compound 10 ) highlight the role of aminomethyl side chains in target specificity.

Preparation Methods

Direct Alkylation of 3-Aminophenol

The most widely documented method involves the reaction of 2-quinolinylmethyl chloride (or its hydrochloride salt) with 3-aminophenol under basic conditions. This SN2-type substitution proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the methyl chloride moiety of the quinoline derivative.

Representative Protocol :

  • Reactants : 2-Quinolinylmethyl chloride hydrochloride (1.0 eq), 3-aminophenol (1.1 eq), potassium carbonate (2.5 eq).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions : 70°C, 8–12 hours under nitrogen atmosphere.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water.

  • Yield : 65–78% (reported in EP0315399A2).

Mechanistic Insights :
The base (e.g., K2CO3) facilitates deprotonation of 3-aminophenol, enhancing nucleophilicity. Polar aprotic solvents stabilize the transition state, accelerating substitution. competing side reactions, such as N-alkylation of the aniline group, are minimized by maintaining stoichiometric excess of the phenol component.

Protection-Deprotection Strategies for Enhanced Selectivity

To mitigate undesired side reactions at the aniline nitrogen, temporary protection (e.g., acetylation) is employed:

Step 1: Protection of 3-Aminophenol

  • Reagent : Acetic anhydride (1.2 eq), pyridine (catalyst).

  • Product : 3-Acetamidophenol (yield >90%).

Step 2: Alkylation with 2-Quinolinylmethyl Chloride

  • Conditions : Similar to Section 1.1, using 3-acetamidophenol as the nucleophile.

  • Yield : 70–85%.

Step 3: Deprotection

  • Reagent : Hydrochloric acid (6M, reflux, 2 hours).

  • Final Product : 3-(2-Quinolinylmethyloxy)aniline (yield: 95–98% of theoretical).

Advantages :

  • Suppresses N-alkylation by blocking the amine group.

  • Enables higher purity (>98% by HPLC) compared to direct methods.

Alternative Pathways: Wittig and Ullmann Coupling Reactions

Wittig Reaction for Quinolinylmethyloxy Linkage

While less common, the Wittig reaction offers a route to construct the methyloxy bridge:

Reactants :

  • Phosphonium ylide derived from 2-chloromethylquinoline.

  • 3-Nitrobenzaldehyde (later reduced to aniline).

Protocol :

  • Ylide Formation : Treat 2-chloromethylquinoline with triphenylphosphine in THF.

  • Coupling : React ylide with 3-nitrobenzaldehyde at −78°C, then warm to room temperature.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro to amine.

Yield : 50–60% (over three steps).

Limitations :

  • Lower overall efficiency due to multiple steps.

  • Requires handling of sensitive reagents under anhydrous conditions.

Copper-Catalyzed Ullmann Coupling

Recent advancements in cross-coupling chemistry enable the use of Ullmann-type reactions:

Reactants :

  • 2-Bromomethylquinoline.

  • 3-Aminophenol.

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
Base : Cs2CO3.
Solvent : Toluene, 110°C, 24 hours.

Yield : 55–65%.

Analysis :

  • Slower reaction kinetics compared to SN2 pathways.

  • Functional group tolerance advantageous for complex derivatives.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Alkylation65–7892–95One-pot, minimal stepsCompeting N-alkylation
Protection-Deprotection70–8598–99High selectivity, scalableAdditional steps increase complexity
Wittig Reaction50–6088–90Versatile for analogsLow efficiency, sensitive conditions
Ullmann Coupling55–6590–93Functional group toleranceLong reaction time, costly catalysts

Optimization Strategies and Industrial Scalability

Solvent and Base Selection

  • DMF vs. DMSO : DMF provides faster kinetics, but DMSO improves solubility of quinolinyl intermediates.

  • Base Optimization : Potassium tert-butoxide (in DMF) enhances reaction rates compared to K2CO3, albeit with stricter moisture control.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) reduces reaction time by 30% in biphasic systems (water/toluene).

  • Microwave Assistance : 15-minute reactions at 100°C achieve comparable yields to conventional heating.

Characterization and Quality Control

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 8.4 Hz, 1H, quinoline-H), 7.85–7.75 (m, 3H), 6.90 (d, J = 2.4 Hz, 1H, aniline-H), 5.21 (s, 2H, OCH2).

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H2O 70:30).

Impurity Profiling :

  • Primary byproducts include N-alkylated derivatives (3–5%) and unreacted 3-aminophenol (1–2%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.